molecular formula C14H14N2 B1629099 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole CAS No. 401462-17-7

1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole

Cat. No. B1629099
CAS RN: 401462-17-7
M. Wt: 210.27 g/mol
InChI Key: YEMMDBJNFUMWTG-UHFFFAOYSA-N
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Description

“1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole” is a chemical compound . It belongs to the class of organic compounds known as harmala alkaloids . These are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents . These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido [3,4-b]indole .

Scientific Research Applications

Chemical Structure and Synthesis

1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, a derivative of mutagenic compounds, has been a subject of chemical synthesis and structure analysis. Studies have explored its synthesis starting from ethyl indole-2-aldehyde, involving steps such as N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus (Murakami et al., 2010). Further, efficient synthesis methods for similar compounds like 9-phenyl-9H-pyrido[3,4-b]indole have been developed, employing catalytic amounts of CuI and without any ligand (Meesala et al., 2014).

Analytical and Detection Techniques

The compound and its derivatives have been the focus of analytical studies. Electrospray MS-based characterization of beta-carbolines, such as 1-methyl-9H-pyrido [3,4-b]indole, has been conducted to understand their formation in food processing and their potential health implications (Crotti et al., 2010). Another study developed methods for simultaneous determination of non-polar heterocyclic amines, including 1-methyl-9H-pyrido[3,4-b]indole, in meat samples (de Andrés et al., 2010).

Interaction with Biological Molecules

The interactions of compounds like norharman (9H-pyrido[3,4-b]indole) and harman (1-methyl-9H-pyrido[3,4-b]indole) with DNA have been studied, revealing significant fluorescence quenching and changes in absorption spectra, suggesting potential mutagenic effects (Hayashi et al., 1977).

Corrosion Inhibition Studies

In the field of materials science, studies have investigated the use of indole derivatives, such as 9H-pyrido[3,4-b]indole, as corrosion inhibitors for metals like C38 steel in acidic environments. These studies focus on the electrochemical behavior and adsorption properties of these compounds on metal surfaces (Lebrini et al., 2010; Lebrini et al., 2013).

properties

IUPAC Name

1-ethyl-3-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMMDBJNFUMWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC2=C1NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635966
Record name 1-Ethyl-3-methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401462-17-7
Record name 1-Ethyl-3-methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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